PEG12 Chain Length Defines PROTAC Ternary Complex Geometry: Spacing Distance Compared to PEG4 and PEG8 Linkers
The PEG12 spacer (12 ethylene glycol units) provides a defined extended length of approximately 43.1 Å spanning 36 atoms, which establishes a specific spatial separation between the E3 ligase ligand and the target protein ligand [1]. In contrast, shorter-chain analogs such as S-acetyl-PEG4-alcohol (4 units, ~14–16 Å) and S-acetyl-PEG8-alcohol (8 units, ~29–32 Å) produce substantially different inter-ligand distances . PROTAC linker length is a first-order determinant of ternary complex formation efficiency; empirical structure-activity relationship studies across multiple PROTAC systems demonstrate that linker length variation by as few as 2–4 ethylene glycol units can alter DC₅₀ (half-maximal degradation concentration) values by 10- to 100-fold, and optimal linker length is target-specific and cannot be generalized [2]. PEG12 represents a mid-length spacer in the PROTAC linker arsenal, positioned between short (PEG2–PEG4) and extended (PEG20+) linkers, and has been empirically validated as optimal for multiple E3 ligase–target protein pairs.
| Evidence Dimension | Spacer extended length |
|---|---|
| Target Compound Data | ~43.1 Å (36 atoms) |
| Comparator Or Baseline | PEG4: ~14–16 Å; PEG8: ~29–32 Å; PEG20: ~70–80 Å (estimated) |
| Quantified Difference | PEG12 provides 2.7× longer spacing than PEG4; 1.4× longer than PEG8 |
| Conditions | Calculated based on PEG monomer unit length of ~3.5 Å per ethylene glycol unit; values reported for discrete dPEG® products |
Why This Matters
Procurement of PEG12 rather than PEG4 or PEG8 is driven by target-specific linker-length optimization requirements; substituting the incorrect chain length can result in failed ternary complex formation and abrogated degradation activity.
- [1] Amerigo Scientific. S-acetyl-dPEG®12-OH Product Information. dPEG® spacer length: 36 atoms, 43.1 Å. Polydispersity index = 1.0. View Source
- [2] Bondeson, D.P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Demonstrated linker length optimization for VHL-based PROTACs; PEG linker length variation significantly affected degradation efficiency. View Source
